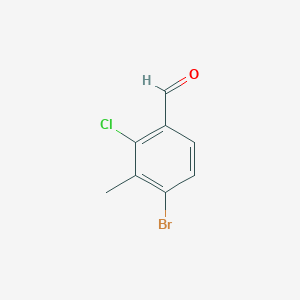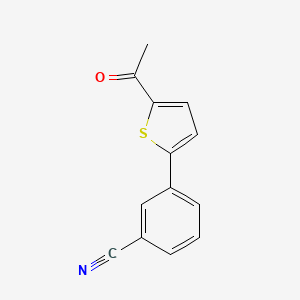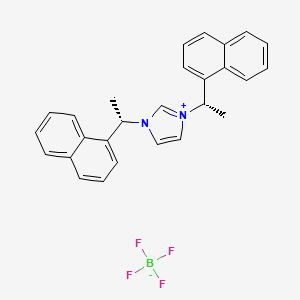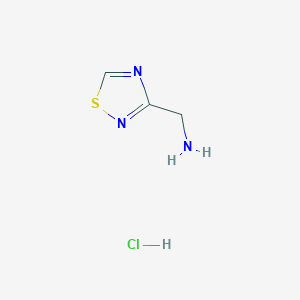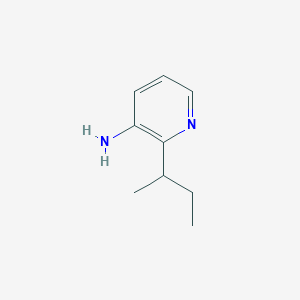
8-Bromo-2-(tetrahydro-2H-pyran-4-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2-(tetrahydro-2H-pyran-4-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a bromine atom and a tetrahydro-2H-pyran-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(tetrahydro-2H-pyran-4-yl)quinoline typically involves the bromination of 2-(tetrahydro-2H-pyran-4-yl)quinoline. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
8-Bromo-2-(tetrahydro-2H-pyran-4-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinoline derivatives with hydroxyl or carbonyl functional groups.
Reduction Reactions: Products include dihydroquinoline derivatives.
科学的研究の応用
8-Bromo-2-(tetrahydro-2H-pyran-4-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 8-Bromo-2-(tetrahydro-2H-pyran-4-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the quinoline core play crucial roles in binding to these targets and modulating their activity. The tetrahydro-2H-pyran-4-yl group can enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-(Tetrahydro-2H-pyran-4-yl)quinoline: Lacks the bromine atom, making it less reactive in substitution reactions.
8-Bromoquinoline: Lacks the tetrahydro-2H-pyran-4-yl group, which may affect its solubility and bioavailability.
4-Bromo-2-(tetrahydro-2H-pyran-2-yl)thiazole: Contains a thiazole ring instead of a quinoline ring, leading to different chemical properties and applications.
Uniqueness
8-Bromo-2-(tetrahydro-2H-pyran-4-yl)quinoline is unique due to the presence of both the bromine atom and the tetrahydro-2H-pyran-4-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C14H14BrNO |
|---|---|
分子量 |
292.17 g/mol |
IUPAC名 |
8-bromo-2-(oxan-4-yl)quinoline |
InChI |
InChI=1S/C14H14BrNO/c15-12-3-1-2-11-4-5-13(16-14(11)12)10-6-8-17-9-7-10/h1-5,10H,6-9H2 |
InChIキー |
NBBSGGPNOXDIQN-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=NC3=C(C=CC=C3Br)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride](/img/structure/B13904985.png)
![sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13904993.png)
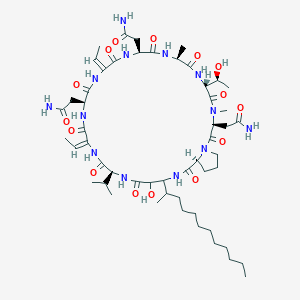
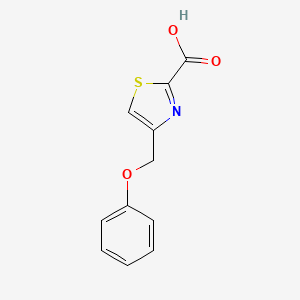

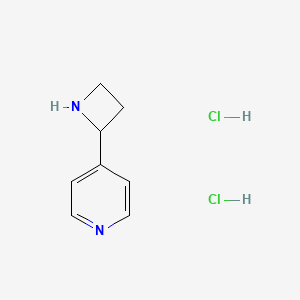
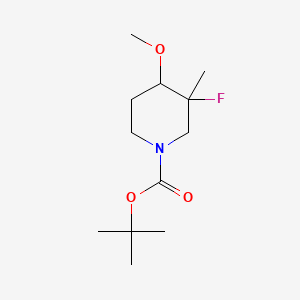
![N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide](/img/structure/B13905033.png)
